molecular formula C17H22N6O3 B11260717 N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11260717
M. Wt: 358.4 g/mol
InChI Key: LXNRCRQZVKLNED-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a nitropyrimidine core. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine core can be performed using nitric acid or a nitrating mixture.

    Substitution Reactions: The cyclohexyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halides or sulfonates.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or interfere with DNA replication.

Comparison with Similar Compounds

  • N2-Cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • 6-chloro-N2-cyclohexyl-N4-phenylpyrimidine-2,4-diamine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxyphenyl vs. dimethylphenyl) can lead to variations in chemical reactivity and biological activity.
  • Unique Properties: N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-N-cyclohexyl-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O3/c1-26-13-9-7-12(8-10-13)19-16-14(23(24)25)15(18)21-17(22-16)20-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H4,18,19,20,21,22)

InChI Key

LXNRCRQZVKLNED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3

Origin of Product

United States

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